2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine
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Description
2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C18H19F3N6O and its molecular weight is 392.386. The purity is usually 95%.
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Biological Activity
The compound 2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine is a member of the triazolo-pyridazine family and has garnered attention for its potential biological activities, particularly as a modulator of various kinases and its implications in cancer treatment. This article synthesizes findings from multiple studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A triazolo[4,3-b]pyridazine moiety.
- A piperidine ring substituted with a methoxy group.
- A trifluoromethyl group at the pyridine position.
This structural diversity contributes to its biological properties, allowing interactions with various biological targets.
Research indicates that compounds within this class act primarily as tyrosine kinase inhibitors , particularly targeting the c-Met pathway, which is crucial in cancer progression. The inhibition of c-Met has been linked to reduced tumor growth and metastasis in various cancer models.
Antitumor Activity
Recent studies have demonstrated significant antitumor effects for related compounds within the triazolo-pyridazine family. For instance, compounds similar to the one have shown promising results against several cancer cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
22i | A549 | 0.83 ± 0.07 |
22i | MCF-7 | 0.15 ± 0.08 |
22i | HeLa | 2.85 ± 0.74 |
These values indicate that the compound exhibits potent cytotoxicity against lung (A549), breast (MCF-7), and cervical (HeLa) cancer cells .
Kinase Inhibition
The compound has been evaluated for its inhibitory effects on c-Met kinase, with reported IC50 values in the nanomolar range, suggesting high potency as a therapeutic agent:
Target Kinase | IC50 (nM) |
---|---|
c-Met | 48 |
This level of inhibition is significant for developing targeted therapies in oncology .
Case Studies and Research Findings
- In Vitro Studies : Several studies have explored the cytotoxic effects of triazolo-pyridazine derivatives on various cancer cell lines. For example, one study highlighted the ability of these compounds to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and increased oxidative stress .
- In Vivo Models : Animal studies have shown that these compounds can significantly reduce tumor size and improve survival rates in xenograft models. The mechanism involves modulation of signaling pathways associated with tumor growth and angiogenesis .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the piperidine and trifluoromethyl groups can enhance or diminish biological activity. For instance, introducing electron-withdrawing groups at specific positions has been found to improve kinase inhibition potency .
Toxicity and Safety Profile
The safety profile of these compounds is crucial for their therapeutic application. Preliminary toxicity assessments suggest that many derivatives exhibit low toxicity with good oral bioavailability and minimal side effects . However, detailed long-term toxicity studies are necessary to fully establish their safety for clinical use.
Properties
IUPAC Name |
3-methyl-6-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N6O/c1-12-23-24-15-5-6-16(25-27(12)15)26-9-7-13(8-10-26)11-28-17-4-2-3-14(22-17)18(19,20)21/h2-6,13H,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJHYBACEVLRTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCC(CC3)COC4=CC=CC(=N4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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